Benzimidazo[6,7,1-def][1,6]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazo[6,7,1-def][1,6]naphthyridine is a heterocyclic compound that features a fused ring system combining benzimidazole and naphthyridine structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo[6,7,1-def][1,6]naphthyridine typically involves the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes. Another common method is the intramolecular oxidative condensation of anilides or amidines . For instance, the Deng group developed a metal-free, iodine-promoted synthesis of substituted pyrido[1,2-a]benzimidazoles from cyclohexanones and 2-aminopyridines, using air oxygen as an oxidant and iodine as a mediator .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can often be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzimidazo[6,7,1-def][1,6]naphthyridine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine, air oxygen, and various catalysts such as copper acetate (Cu(OAc)2) . The reaction conditions often involve moderate to high temperatures and the use of solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative condensation of anilides can yield substituted benzimidazoles .
Wissenschaftliche Forschungsanwendungen
Benzimidazo[6,7,1-def][1,6]naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of benzimidazo[6,7,1-def][1,6]naphthyridine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation . Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Naphthyridine: Shares a similar fused ring system and exhibits comparable biological activities.
1,8-Naphthyridine: Another naphthyridine derivative with diverse biological activities and applications in materials science.
Uniqueness
Benzimidazo[6,7,1-def][1,6]naphthyridine is unique due to its specific fused ring structure, which combines the properties of both benzimidazole and naphthyridine.
Eigenschaften
CAS-Nummer |
601519-00-0 |
---|---|
Molekularformel |
C12H7N3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
1,5,12-triazatetracyclo[6.5.2.04,15.011,14]pentadeca-2,4,6,8(15),9,11(14),12-heptaene |
InChI |
InChI=1S/C12H7N3/c1-2-10-12-11-8(1)3-5-13-9(11)4-6-15(12)7-14-10/h1-7H |
InChI-Schlüssel |
NTDOGJIVHYSUMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C4=C1C=CN=C4C=CN3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.